molecular formula C15H10N2O5S B3479665 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione

5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione

Cat. No. B3479665
M. Wt: 330.3 g/mol
InChI Key: DEPOGRXMFXMBSG-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione, also known as MNPD-T, is a thiazolidinedione derivative that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In diabetes, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione improves insulin sensitivity by activating the AMPK pathway and inhibiting the NF-κB pathway. In inflammation, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has shown several biochemical and physiological effects in preclinical studies. In cancer cells, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In diabetes, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione improves insulin sensitivity, reduces blood glucose levels, and protects against diabetic complications. In inflammation, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines, reduces inflammation, and protects against tissue damage.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in lab experiments include its high potency, selectivity, and low toxicity. 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, the limitations of using 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in lab experiments include its limited solubility, stability, and bioavailability. These factors may affect the efficacy of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in vivo.

Future Directions

There are several future directions for the research and development of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione. One direction is to investigate the pharmacokinetics and pharmacodynamics of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in vivo to determine its efficacy and safety. Another direction is to optimize the synthesis of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione to improve its solubility, stability, and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione and its potential therapeutic applications in other diseases. Finally, clinical trials are needed to evaluate the efficacy and safety of 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in humans.
Conclusion
In conclusion, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in various preclinical studies for its potential therapeutic applications in cancer, diabetes, and inflammation. 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has multiple mechanisms of action and has demonstrated several biochemical and physiological effects. While 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has advantages in lab experiments, it also has limitations that need to be addressed. Future research directions for 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione include investigating its pharmacokinetics and pharmacodynamics, optimizing its synthesis, elucidating its mechanism of action, and conducting clinical trials.

Scientific Research Applications

5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been investigated for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has shown promising anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. In diabetes research, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has shown potential as a hypoglycemic agent by improving insulin sensitivity and reducing blood glucose levels. In inflammation research, 5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(5E)-5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5S/c1-8-2-3-9(17(20)21)6-11(8)12-5-4-10(22-12)7-13-14(18)16-15(19)23-13/h2-7H,1H3,(H,16,18,19)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPOGRXMFXMBSG-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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